Spiro-TAD

Catalog No.
S1902366
CAS No.
189363-47-1
M.F
C73H52N4
M. Wt
985.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiro-TAD

CAS Number

189363-47-1

Product Name

Spiro-TAD

IUPAC Name

2-N,2-N,2-N',2-N',7-N,7-N,7-N',7-N'-octakis-phenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine

Molecular Formula

C73H52N4

Molecular Weight

985.2 g/mol

InChI

InChI=1S/C73H52N4/c1-9-25-53(26-10-1)74(54-27-11-2-12-28-54)61-41-45-65-66-46-42-62(75(55-29-13-3-14-30-55)56-31-15-4-16-32-56)50-70(66)73(69(65)49-61)71-51-63(76(57-33-17-5-18-34-57)58-35-19-6-20-36-58)43-47-67(71)68-48-44-64(52-72(68)73)77(59-37-21-7-22-38-59)60-39-23-8-24-40-60/h1-52H

InChI Key

MQRCTQVBZYBPQE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C46C7=C(C=CC(=C7)N(C8=CC=CC=C8)C9=CC=CC=C9)C1=C6C=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1)C=C(C=C5)N(C1=CC=CC=C1)C1=CC=CC=C1

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C46C7=C(C=CC(=C7)N(C8=CC=CC=C8)C9=CC=CC=C9)C1=C6C=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1)C=C(C=C5)N(C1=CC=CC=C1)C1=CC=CC=C1
  • Hole Transport Material

    Spiro-TAD acts as a hole transport material (HTM) in perovskite solar cells []. HTMs are organic materials that efficiently capture positively charged carriers (holes) generated by light absorption in the perovskite layer and transport them towards the positive electrode of the solar cell. This efficient transport of holes is critical for maximizing the device's current output and overall power conversion efficiency [].

  • Performance Enhancement

    Research has shown that Spiro-TAD plays a significant role in enhancing the performance of perovskite solar cells. Studies have demonstrated that the properties of Spiro-TAD, such as its hole mobility and energy level alignment with the perovskite layer, can be optimized to improve charge extraction and overall device efficiency.

  • Challenges and Future Directions

    Despite its success, Spiro-TAD also faces some challenges. Its long-term stability under operational conditions and its hygroscopic nature (attracting moisture) are areas of ongoing research. Scientists are actively exploring alternative HTMs with improved stability and efficiency to further advance perovskite solar cell technology.

Spiro-TAD, or 2,2',7,7'-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9'-spirobifluorene, is a spiro-linked compound primarily recognized for its role as a hole transport material in organic electronic devices, particularly in perovskite solar cells. This compound features a unique spiro structure that enhances its electronic properties and stability. The molecular formula is C₈₁H₆₈N₄O₈, with a molecular weight of approximately 1225.43 g/mol. Its high glass transition temperature contributes to its morphological stability and processability, making it suitable for various optoelectronic applications .

Spiro-TAD functions as a hole transport layer (HTL) in organic electronic devices like dye-sensitized solar cells (DSSCs), organic light-emitting diodes (OLEDs), and perovskite solar cells (PSCs) []. The mechanism of action involves:

  • HOMO-LUMO levels: The highest occupied molecular orbital (HOMO) of Spiro-TAD is positioned at an appropriate energy level to efficiently accept holes from adjacent materials like a sensitizer dye in DSSCs [].
  • Hole transport: The delocalized π-electron system within the molecule facilitates the movement of positive charges (holes) through the HTL layer towards the collecting electrode in the device.
  • Potential health hazards: Limited data exists on the specific toxicity of Spiro-TAD. As a general precaution, it's advisable to avoid inhalation, ingestion, and skin contact.
  • Flammability: Organic compounds like Spiro-TAD can be combustible. Standard laboratory safety practices for handling flammable materials should be followed.
That are crucial for its functionality as a hole transport material. These include:

  • Oxidation Reactions: Spiro-TAD can be oxidized using various dopants to enhance its hole transport capabilities. Common dopants include lithium bis(trifluoromethylsulfonyl)imide and copper coordination complexes .
  • Suzuki Coupling Reactions: This method is often employed in the synthesis of Spiro-TAD derivatives, allowing for the introduction of electron-donating groups that modify its electronic properties .

The synthesis of Spiro-TAD typically involves multiple steps:

  • Starting Material: The synthesis begins with 12H,12'H-10,10'-spirobi[indeno[2,1-b]fluorene], which serves as the core structure.
  • Bromination: Regioselective bromination is performed using bromine reagents.
  • Coupling Reactions: The introduction of arylamine moieties occurs via four-fold Suzuki coupling or Buchwald-Hartwig cross-coupling reactions.
  • Purification: The final product is purified using silica gel column chromatography .

This multi-step process allows for precise control over the electronic properties of the resulting compound.

Spiro-TAD finds extensive applications in:

  • Perovskite Solar Cells: As a hole transport material, it enhances the efficiency and stability of solar cells.
  • Organic Light-Emitting Diodes: Its excellent electronic properties make it suitable for use in OLEDs.
  • Solid-State Dye-Sensitized Solar Cells: It contributes to improved performance in these devices due to its high conductivity and stability .

Interaction studies on Spiro-TAD primarily focus on its behavior in mixed materials and under various doping conditions. Research indicates that doping with materials like lithium salts or cobalt complexes can significantly enhance the charge transport properties of Spiro-TAD, leading to improved device efficiency and stability . These interactions are crucial for optimizing its performance in practical applications.

Several compounds share structural similarities with Spiro-TAD but differ in their functional groups or electronic properties. Here are some notable examples:

Compound NameStructure TypeKey Features
Spiro-OMeTADHole Transport MaterialHigh efficiency in perovskite solar cells; widely studied
SFD-TPAD-A Type HTMExtended conjugation; lower optical gap than Spiro-OMeTAD
SFD-OMeTPAD-A Type HTMImproved photophysical properties; used in similar applications
TriphenylamineOrganic SemiconductorCommonly used donor material; simpler structure compared to Spiro-TAD

Uniqueness of Spiro-TAD

Spiro-TAD stands out due to its unique spiro configuration that provides enhanced stability and charge transport characteristics compared to other compounds like Triphenylamine or even its own derivatives like SFD-TPA and SFD-OMeTPA. Its ability to maintain high performance under varying conditions makes it a preferred choice for advanced optoelectronic applications.

XLogP3

19.3

Wikipedia

2,2',7,7'-Tetrakis(diphenylamino)-9,9'-spirobifluorene

Dates

Modify: 2023-08-16

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